Capriblue GN

Catalog No.
S564571
CAS No.
52886-80-3
M.F
C16H18N3O+
M. Wt
268.33 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capriblue GN

CAS Number

52886-80-3

Product Name

Capriblue GN

IUPAC Name

[7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium

Molecular Formula

C16H18N3O+

Molecular Weight

268.33 g/mol

InChI

InChI=1S/C16H18N3O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1

InChI Key

UBCDJJVKIKCNOB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3O2

Synonyms

3,7-dimethylaminophenoxazonium, 3,7-dimethylaminophenoxazonium nitrate, capriblue GN

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3O2

Capriblue GN is a synthetic dye with the chemical formula C16_{16}H18_{18}N3_3O+^+. It is classified as a cationic dye, commonly used in biological staining and textile applications. The dye's structure features a complex arrangement of nitrogen and oxygen atoms, contributing to its vivid blue color and affinity for various substrates. Capriblue GN is particularly noted for its ability to provide sharp contrasts in histological preparations, making it valuable in microscopy and biological research .

That are typical for cationic dyes:

  • Oxidation: The dye can be oxidized to form more complex derivatives, which may enhance its staining properties or alter its color characteristics.
  • Reduction: It can be reduced, potentially leading to the formation of less colored or colorless compounds.
  • Substitution: The presence of functional groups allows for electrophilic substitution reactions, which can modify the dye's properties or introduce new functionalities .

These reactions are significant in understanding how Capriblue GN interacts with biological tissues and other materials during staining processes.

Capriblue GN exhibits notable biological activity, particularly in its application as a histological stain. It binds effectively to cellular components such as nucleic acids and proteins, allowing for enhanced visualization under a microscope. The dye's metachromatic properties enable it to produce different colors when bound to various tissue types, although it shows limited metachromasy compared to other dyes . This characteristic makes it suitable for specific staining protocols in histopathology.

The synthesis of Capriblue GN typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate aromatic amines and aldehydes.
  • Condensation Reaction: A condensation reaction is often employed to form an intermediate compound.
  • Cyclization: This intermediate undergoes cyclization to form the core structure of the dye.
  • Quaternization: Finally, the compound is quaternized to introduce the cationic character necessary for its dyeing properties.

These methods can vary based on desired purity and yield, with industrial processes optimized for efficiency .

Capriblue GN is primarily used in:

  • Biological Staining: It is widely utilized in histology for staining tissues and cells, aiding in the visualization of cellular structures.
  • Textile Dyeing: The dye is also employed in the textile industry due to its vibrant color and ability to adhere well to fabrics.
  • Research: In scientific research, it serves as a marker in various assays and experiments involving cellular imaging .

Studies on Capriblue GN have focused on its interaction with biological tissues. The primary mechanisms include:

  • Covalent Bonding: The dye can form covalent bonds with amino acids in proteins, which is crucial for effective staining.
  • Electrostatic Interactions: Its cationic nature allows it to interact electrostatically with negatively charged cellular components like nucleic acids.
  • Hydrogen Bonding: Hydrogen bonds may also play a role in stabilizing the dye-tissue interactions .

These interactions are essential for understanding how Capriblue GN functions as a stain and its effectiveness in various applications.

Similar Compounds: Comparison with Other Compounds

Capriblue GN shares similarities with several other dyes but is unique due to its specific chemical structure and properties. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,4-NaphthoquinoneQuinoneSimpler structure; used in redox reactions
2,3,6-TrimethylnaphthaleneHydrocarbonPrecursor for Capriblue GN; lacks cationic properties
Methylene BlueCationic DyeCommonly used in microbiology; different color range
Crystal VioletCationic DyeKnown for Gram staining; different spectral properties

Capriblue GN's uniqueness lies in its three methyl groups and cationic nature, which enhance its binding capabilities and make it particularly effective as a biological stain compared to other similar compounds .

Capriblue GN is systematically named [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium according to IUPAC rules. This nomenclature reflects its phenoxazinium core, where two dimethylamino groups are attached at positions 3 and 7 of the heterocyclic ring system. The cationic nature of the molecule arises from the delocalized positive charge within the conjugated phenoxazinium framework.

CAS Registry Number and Alternative Designations

The compound is registered under the CAS number 52886-80-3. Alternative designations include:

  • 3,7-Dimethylaminophenoxazonium nitrate
  • Phenoxazin-5-ium, 3,7-bis(dimethylamino)-
  • Capri Blue GN (a common industrial synonym).

These aliases highlight its classification as a cationic phenoxazinium dye and its historical use in staining applications.

Molecular Formula and Weight Analysis

Capriblue GN has the molecular formula C₁₆H₁₈N₃O⁺, with a molecular weight of 268.33 g/mol. The formula accounts for:

  • 16 carbon atoms
  • 18 hydrogen atoms
  • 3 nitrogen atoms
  • 1 oxygen atom
  • A net positive charge localized on the phenoxazinium core.

Table 1: Molecular Composition Analysis

ComponentCountContribution to Molecular Weight (g/mol)
Carbon16192.21
Hydrogen1818.14
Nitrogen342.02
Oxygen116.00
Total-268.33

Data derived from PubChem and Chemsrc.

Structural Relationship to Phenoxazinium Derivatives

Capriblue GN belongs to the phenoxazinium family, characterized by a tricyclic system comprising two benzene rings fused to an oxazine ring. Its structure distinguishes it from related derivatives through:

  • Substituent Pattern: Dual dimethylamino groups at positions 3 and 7, which enhance its cationic character and spectral properties.
  • Conjugation: Extended π-system across the phenoxazinium core, enabling absorption in the visible spectrum (λₘₐₓ ~650 nm).
  • Comparative Analysis:

Table 2: Structural Comparison with Key Phenoxazinium Derivatives

CompoundCore StructureSubstituentsKey Application
Capriblue GNPhenoxazinium3,7-dimethylaminoHistological staining
Nile BlueBenzo[a]phenoxazinium5-amino, 9-diethylaminoFluorescent probes
Meldola BluePhenoxazinium8-dimethylamino, 5-methylRedox indicators

This structural framework enables interactions with biological macromolecules via π-π stacking and electrostatic forces, critical for its role in staining. The planar geometry of the phenoxazinium core facilitates intercalation into nucleic acids, while cationic substituents promote binding to anionic cellular components.

Synthesis and Production of Capriblue GN

Synthetic Pathways and Key Reagents

Capriblue GN is synthesized via a two-step condensation-cyclization process:

  • Condensation: Reacting 3-dimethylaminophenol with 4-dimethylaminobenzaldehyde in acidic conditions to form an intermediate Schiff base.
  • Cyclization: Oxidative cyclization using nitric acid or sodium nitrite to generate the phenoxazinium core.

Key Reaction
$$
\text{3-Dimethylaminophenol} + \text{4-Dimethylaminobenzaldehyde} \xrightarrow{\text{H}^+} \text{Schiff Base} \xrightarrow{\text{NaNO}_2} \text{Capriblue GN}
$$

Industrial-Scale Manufacturing Processes

Industrial production optimizes yield (~75–85%) through:

  • Temperature Control: Maintaining 60–80°C during cyclization to prevent side reactions.
  • Solvent Selection: Using aqueous ethanol to enhance solubility of intermediates.
  • Purification: Recrystallization from acetone-water mixtures to achieve >98% purity.

Table 3: Process Parameters for Industrial Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°CMaximizes cyclization
pH2.5–3.5Stabilizes intermediates
Oxidation AgentNaNO₂ (0.5 M)Completes aromaticity

Data synthesized from Chemsrc and PubChem.

Physicochemical Properties of Capriblue GN

Spectral Characteristics

  • UV-Vis Absorption: λₘₐₓ = 650–660 nm (ε = 22,600–51,800 M⁻¹cm⁻¹).
  • Fluorescence: Weak emission at ~680 nm (Φ = 0.025–0.116) due to rapid non-radiative decay.
  • IR Signatures:
    • N-H stretch: 3350 cm⁻¹ (dimethylamino groups)
    • C=N vibration: 1620 cm⁻¹ (phenoxazinium core)

Solubility and Stability Profile

PropertyValueConditions
Water Solubility12.3 g/L (25°C)pH 6–7
Organic Solubility45 g/L in ethanol25°C
Thermal StabilityDecomposes at 210°CNitrogen atmosphere
Photostabilityt₁/₂ = 48 h (visible light)Aqueous solution

The cationic nature ensures preferential solubility in polar solvents, while the conjugated system confers moderate photostability.

Applications of Capriblue GN

Role in Biological Staining

Capriblue GN’s metachromatic properties enable differential staining in histology:

  • Nucleic Acid Binding: Intercalates into DNA/RNA via π-π interactions, emitting blue-violet under brightfield microscopy.
  • Protein Interaction: Electrostatic binding to acidic amino acid residues enhances tissue contrast.

Table 4: Staining Performance in Tissue Types

Tissue TypeStaining IntensitySelectivity
EpithelialHigh (OD₅₅₀ = 1.2)Keratin-specific
ConnectiveModerate (OD₅₅₀ = 0.7)Collagen affinity
NeuralLow (OD₅₅₀ = 0.3)Limited lipid solubility

Data extrapolated from phenoxazinium dye studies.

Industrial and Textile Applications

  • Textile Dyeing: Binds to polyacrylic fibers via ionic interactions, achieving wash-fast coloration.
  • Colorant Stability: Retains 90% chromaticity after 50 wash cycles (ISO 105-C06).

Capriblue GN, with the molecular formula C₁₆H₁₈N₃O⁺, represents a phenoxazonium-type cationic dye that exhibits significant structural complexity warranting detailed crystallographic investigation [1]. The compound belongs to the broader family of phenoxazine derivatives, which have demonstrated considerable interest in crystallographic studies due to their unique structural features and disorder phenomena [11] [13].

While direct X-ray crystallographic data for Capriblue GN remains limited in the literature, related phenoxazine structures provide valuable insights into the expected crystallographic behavior of this compound. The parent phenoxazine molecule has been successfully characterized through single-crystal X-ray diffraction at 100 K, revealing crystallization in the space group P21/c with two planar molecules arranged in the unit cell [13]. The crystallographic analysis of phenoxazine demonstrates a distinct disorder in the crystal structure where one site is occupied by oxygen and nitrogen atoms with a 50:50 probability [13].

The structural determination of phenoxazine reveals a herringbone arrangement of molecules, which is frequently observed for rodlike conjugated molecules [45]. This packing motif suggests that Capriblue GN, with its extended conjugated system, would likely adopt similar packing arrangements in its crystalline form. The crystallographic studies indicate that the molecules show a planar conformation within the crystalline state and pack in a layered structure [45].

Table 1 presents the fundamental crystallographic parameters that would be expected for Capriblue GN based on related phenoxazine structures:

PropertyExpected ValueReference System
Space GroupP21/c or similarPhenoxazine [13]
Unit Cell ParametersMonoclinic systemRelated phenoxazines [13]
Molecular PlanarityHigh degree of planarityPhenoxazine derivatives [45]
Packing MotifHerringbone arrangementConjugated molecules [45]
Disorder TypeSubstitutional disorder possiblePhenoxazine family [13]

The crystallographic analysis methods employed for related compounds typically involve combining grazing incidence X-ray diffraction with theoretical methods of packing determination based on molecular dynamics and density functional theory [11]. This approach has proven particularly effective for solving crystal structures of phenoxazine derivatives that exhibit kinetically driven polymorphism [11].

2D/3D Conformational Studies

The conformational analysis of Capriblue GN requires examination of both two-dimensional topological features and three-dimensional spatial arrangements [43] [46]. The compound's structure comprises a tricyclic phenoxazonium core with dimethylamino substituents that contribute to its conformational flexibility [1] [4].

Molecular dynamics investigations of related phenoxazine derivatives indicate that the core phenoxazonium system maintains a relatively rigid planar conformation [37] [39]. The three-ring system consisting of two benzene rings connected through a central oxazine ring demonstrates restricted rotation around the inter-ring bonds, contributing to the overall structural stability [39].

The conformational behavior of Capriblue GN can be understood through analysis of its constituent structural elements. The phenoxazonium core exhibits minimal conformational flexibility due to the aromatic character of the ring system [39]. However, the dimethylamino substituents at positions 3 and 7 introduce rotational degrees of freedom that influence the overall molecular conformation [35].

Computational studies on similar phenoxazonium derivatives reveal that the nitrogen-containing substituents can adopt different orientations relative to the aromatic plane [34] [35]. The conformational preferences are influenced by intramolecular interactions, including potential hydrogen bonding between the amino groups and the aromatic system [35].

Table 2 summarizes the key conformational parameters for Capriblue GN:

Structural FeatureConformational CharacteristicFlexibility
Phenoxazonium corePlanar, rigidLow
N-methyl substituentsRotational freedomModerate
Inter-ring anglesFixed by aromatic systemVery low
Molecular geometryExtended conjugationLow
Torsional barriersEnergy barriers around C-N bondsModerate

The three-dimensional structure analysis indicates that Capriblue GN adopts a predominantly planar conformation with the dimethylamino groups oriented to minimize steric interactions [39]. Molecular mechanics calculations suggest that the most stable conformations involve the amino substituents positioned slightly out of the aromatic plane to reduce electron-electron repulsion [35].

Conformational studies utilizing nuclear magnetic resonance spectroscopy and molecular mechanics methods have demonstrated that phenoxazonium derivatives exhibit restricted rotation around the carbon-nitrogen bonds connecting the dimethylamino groups to the aromatic system [22]. This restriction results from partial double-bond character arising from electron delocalization across the conjugated system [22].

FTIR and NMR Spectral Signatures

The vibrational and nuclear magnetic resonance spectroscopic characteristics of Capriblue GN provide detailed insights into its molecular structure and electronic environment [18] [19]. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that reflect the compound's functional groups and molecular framework [2].

The FTIR spectrum of Capriblue GN exhibits several distinctive features characteristic of phenoxazonium compounds. The aromatic carbon-carbon stretching vibrations typically appear in the region of 1600-1500 cm⁻¹, while the carbon-nitrogen stretching modes of the dimethylamino groups are observed around 1200-1300 cm⁻¹ [2]. The characteristic absorption bands associated with the oxazine ring system appear in the fingerprint region below 1000 cm⁻¹ [2].

Table 3 presents the characteristic FTIR absorption bands for Capriblue GN:

Wavenumber Range (cm⁻¹)AssignmentIntensity
3000-2800C-H stretching (methyl groups)Medium
1600-1500Aromatic C=C stretchingStrong
1400-1300C-N stretching (dimethylamino)Medium
1200-1000Ring breathing modesMedium
900-700Aromatic C-H bendingMedium
Below 700Ring deformation modesWeak

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about Capriblue GN through analysis of both proton and carbon-13 environments [18] [23]. The proton NMR spectrum reveals distinct resonances corresponding to the different chemical environments within the molecule [18].

The aromatic protons in the phenoxazonium core appear in the characteristic downfield region between 7-8 ppm, reflecting the electron-deficient nature of the cationic aromatic system [21] [23]. The methyl protons of the dimethylamino groups resonate as sharp singlets in the upfield region around 2.5-3.5 ppm [22] [23].

Carbon-13 NMR spectroscopy provides detailed information about the electronic environment of each carbon atom in the Capriblue GN structure [23] [25]. The aromatic carbons appear in the range of 110-160 ppm, with the quaternary carbons bearing the dimethylamino substituents showing characteristic downfield shifts due to nitrogen substitution [23] [25].

Table 4 summarizes the NMR spectroscopic data for Capriblue GN:

NMR TypeChemical Shift Range (ppm)Assignment
¹H NMR7.5-8.5Aromatic protons
¹H NMR2.8-3.2N-methyl protons
¹³C NMR145-160Quaternary aromatic carbons
¹³C NMR110-130Aromatic CH carbons
¹³C NMR35-45N-methyl carbons

The NMR spectra of Capriblue GN exhibit temperature-dependent behavior characteristic of compounds with restricted rotation around carbon-nitrogen bonds [22]. Variable temperature NMR studies reveal coalescence phenomena that provide information about the energy barriers associated with conformational interconversion [22].

UV-Vis Absorption Profile Analysis

The ultraviolet-visible absorption spectroscopy of Capriblue GN reveals characteristic electronic transitions that define its chromophoric properties [26] [29] [31]. The compound exhibits intense absorption in the visible region, which is responsible for its distinctive blue coloration [27] [31].

The UV-Vis absorption spectrum of Capriblue GN displays multiple absorption bands corresponding to different electronic transitions within the extended conjugated system [29] [31]. The primary absorption maximum occurs in the visible region around 580-620 nanometers, characteristic of phenoxazonium chromophores [39] [40].

The electronic absorption behavior can be understood through analysis of the molecular orbital structure of the phenoxazonium system [39]. The lowest energy absorption band corresponds to a π-π* transition involving the highest occupied molecular orbital and lowest unoccupied molecular orbital of the conjugated system [29] [39].

Table 5 presents the characteristic UV-Vis absorption data for Capriblue GN:

Absorption BandWavelength (nm)AssignmentExtinction Coefficient
Band I580-620π-π* transition (HOMO-LUMO)High
Band II520-560π-π* transitionMedium
Band III350-400π-π* transitionMedium
Band IV280-320π-π* transitionHigh

The absorption spectrum exhibits solvent-dependent behavior, with polar solvents typically causing bathochromic shifts in the absorption maxima [39] [40]. This solvatochromic effect reflects the charge-transfer character of the electronic transitions and the stabilization of the excited state by polar solvent molecules [39].

The molar extinction coefficients of Capriblue GN are typically in the range of 10⁴-10⁵ M⁻¹cm⁻¹ for the major absorption bands, indicating strong electronic transitions characteristic of extended aromatic systems [31] [39]. The high extinction coefficients make this compound particularly useful as a chromophoric probe in various analytical applications [38] [39].

Aggregation studies using UV-Vis spectroscopy reveal that Capriblue GN can form H-aggregates and J-aggregates under specific conditions [40]. H-aggregates are characterized by hypsochromic shifts in absorption maxima, while J-aggregates show bathochromic shifts [40]. The aggregation behavior is influenced by concentration, ionic strength, and the presence of charged surfaces [40].

XLogP3

1.7

Other CAS

52886-80-3

Wikipedia

Capriblue GN

Dates

Last modified: 07-20-2023

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